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Abstract
This application note details a robust and sensitive method for the quantitative analysis of

nicotianamine in various food matrices using Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS). Nicotianamine, a metal-chelating non-proteinogenic amino acid

found in plants, has garnered interest for its potential antihypertensive properties. Its high

polarity presents a challenge for conventional reversed-phase liquid chromatography. This

document provides two distinct protocols: a direct analysis method using a multimode ODS

column that avoids derivatization, and an alternative method involving pre-column

derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for enhanced retention on

standard reversed-phase columns. These methods are suitable for researchers, scientists, and

professionals in food science and drug development for the accurate determination of

nicotianamine in products such as soy-based foods, juices, and teas.

Introduction
Nicotianamine is a ubiquitous metal chelator in the plant kingdom, playing a crucial role in the

uptake and transport of essential micronutrients like iron and zinc.[1][2][3] Recent studies have

also highlighted its potential as an angiotensin-converting enzyme (ACE) inhibitor, suggesting

its relevance in human health and nutrition.[2][3] The accurate quantification of nicotianamine
in food is therefore essential for nutritional assessment and for the development of functional

foods. However, the high polarity of nicotianamine makes its retention and separation on

conventional C18 columns challenging. This application note presents a primary method that

circumvents this issue by employing a multimode ODS column, allowing for a simple "dilute-
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and-shoot" or straightforward extraction protocol without the need for derivatization.[1][2][3] An

alternative protocol using FMOC-Cl derivatization is also described for laboratories equipped

with standard reversed-phase columns.

Experimental Protocols
Protocol 1: Direct Analysis of Nicotianamine using a
Multimode ODS Column
This method is adapted from the work of Yamaguchi and Uchida (2012) and is recommended

for its simplicity and robustness.[1][2][3]

1. Sample Preparation

Liquid Samples (e.g., Soy Sauce, Fruit Juice, Tea, Soy Milk):

Accurately weigh 1.0 g of the liquid sample into a 50 mL volumetric flask.

Dilute to the mark with Milli-Q water.

For samples with high particulate matter, centrifuge at 5,000 x g for 10 minutes.

Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

Due to potential matrix effects, the standard addition method is recommended for accurate

quantification.[1][2][3]

Solid and Semi-Solid Samples (e.g., Soybean Curd, Vegetable Paste):

Homogenize the sample to ensure uniformity.

Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

Add 20 mL of 50% aqueous ethanol.

Vortex for 5 minutes to ensure thorough mixing.

For enhanced extraction, sonicate for 15 minutes in a water bath.
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Centrifuge at 10,000 x g for 15 minutes at 4°C.

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC

vial.

2. LC-MS/MS Conditions

Liquid Chromatography:

Column: Multimode ODS Column (e.g., Scherzo SM-C18, 150 mm x 2.0 mm, 3 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.2 mL/min

Injection Volume: 5 µL

Column Temperature: 40°C

Gradient Program:

Time (min) %B

0.0 5

10.0 95

15.0 95

15.1 5

| 20.0 | 5 |

Mass Spectrometry:

Instrument: Triple Quadrupole Mass Spectrometer

Ionization Mode: Electrospray Ionization (ESI), Positive
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Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Nicotianamin
e (Quantifier)

304.2 114.1 100 25

| Nicotianamine (Qualifier) | 304.2 | 185.1 | 100 | 20 |

Protocol 2: Analysis of Nicotianamine via FMOC-Cl
Derivatization
This protocol is an alternative for laboratories without access to a multimode column and relies

on derivatization to enhance the hydrophobicity of nicotianamine.

1. Sample Preparation and Derivatization

Extract samples as described in Protocol 1 (Solid and Semi-Solid Samples).

Transfer 100 µL of the filtered extract into a clean microcentrifuge tube.

Add 100 µL of 100 mM borate buffer (pH 8.0).

Add 200 µL of 5 mM FMOC-Cl in acetonitrile.

Vortex immediately for 30 seconds.

Allow the reaction to proceed at room temperature for 10 minutes.
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To quench the reaction, add 100 µL of 20 mM glycine.

Vortex for 10 seconds.

Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Conditions

Liquid Chromatography:

Column: Standard C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.3 mL/min

Injection Volume: 2 µL

Column Temperature: 35°C

Gradient Program:

Time (min) %B

0.0 20

12.0 80

15.0 80

15.1 20

| 20.0 | 20 |

Mass Spectrometry:

Instrument: Triple Quadrupole Mass Spectrometer
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Ionization Mode: ESI, Positive

MRM Transitions: Note: The exact mass of the FMOC-nicotianamine derivative may vary

depending on the number of FMOC groups attached. It is recommended to determine the

precursor ion and optimize the product ions and collision energies in-house. A likely

precursor for mono-FMOC-nicotianamine would be m/z 526.2.

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

FMOC-
Nicotianamin
e (Quantifier)

526.2 Optimize 100 Optimize

| FMOC-Nicotianamine (Qualifier) | 526.2 | Optimize | 100 | Optimize |

Data Presentation
Table 1: Quantitative Performance of the Direct Analysis Method (Protocol 1)

Parameter Value Food Matrix Examples

Limit of Detection (LOD) 0.5 ng/mL Soy Sauce, Juices, Tea

Limit of Quantification (LOQ) 1.5 ng/mL Soy Sauce, Juices, Tea

Linearity (r²) >0.995 Spiked Samples

Recovery
85-110% (with standard

addition)
Various

Nicotianamine Range in Soy

Sauce
<0.25 - 71 µg/g Commercial Soy Sauces

Data derived from Yamaguchi and Uchida (2012).[1][2][3]
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Caption: Experimental workflow for the direct determination of nicotianamine.
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Derivatization Protocol
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Caption: Workflow for the FMOC-Cl derivatization of nicotianamine.
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Conclusion
The described LC-MS/MS methods provide reliable and sensitive quantification of

nicotianamine in a variety of food samples. The direct analysis method using a multimode

ODS column is highly recommended due to its simplicity, reduced sample preparation time,

and avoidance of hazardous derivatization reagents. The FMOC-Cl derivatization method

serves as a viable alternative for laboratories equipped with standard reversed-phase HPLC

systems. The choice of method will depend on the available instrumentation and the specific

requirements of the analysis. For all food matrices, the use of a standard addition curve is

advised to compensate for matrix-induced ion suppression or enhancement, ensuring accurate

quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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